N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O4/c20-14-4-1-12(2-5-14)10-23-11-13(3-8-18(23)25)19(26)22-15-6-7-16(21)17(9-15)24(27)28/h1-9,11H,10H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZDILWDPKHKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the nitration of a fluorobenzene derivative to introduce the nitro group. This is followed by a series of reactions to introduce the pyridine ring and the carboxamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the fluorine atoms.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Research Findings and Trends
- Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance binding to electron-deficient enzyme active sites but may increase toxicity risks compared to carbamoyl (CONH₂) or chlorophenyl groups .
- Fluorine vs. Chlorine : Fluorine improves solubility and bioavailability, whereas chlorine enhances steric interactions but may limit membrane permeability .
- Core Rigidity : Fused-ring systems (e.g., furopyridine) improve selectivity but complicate synthetic routes compared to simpler dihydropyridines .
Biological Activity
N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic uses.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Nitration : Introduction of the nitro group using nitric acid and sulfuric acid.
- Fluorination : Introduction of fluorine using agents like N-fluorobenzenesulfonimide.
- Amidation : Formation of the amide bond using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent.
The compound interacts with specific molecular targets, including enzymes and receptors. The presence of fluorine and nitro groups enhances its binding affinity and specificity. This interaction can modulate various biological pathways, potentially leading to inhibition or activation of specific enzymes .
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antitumor Activity : Studies have suggested that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Anti-inflammatory Properties : It has shown potential in reducing inflammation through modulation of cytokine production.
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Anticancer Research : In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For instance, it showed promising results in inhibiting dihydropyrimidine dehydrogenase (DPD), an enzyme involved in pyrimidine metabolism .
Data Table: Biological Activity Overview
Q & A
Q. Q1. What are the recommended synthetic routes for N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with commercially available precursors like fluorinated benzyl bromides and aminobenzamide derivatives. Key steps include:
- Nucleophilic substitution for introducing the fluorobenzyl group (e.g., reaction of 3-fluorobenzyl bromide with a pyridinone intermediate under basic conditions) .
- Coupling reactions (e.g., carboxamide formation via HATU/DIPEA-mediated activation in DMF) .
- Purification using column chromatography with gradients of ethyl acetate/hexane.
Optimization requires controlling temperature (0°C for sensitive intermediates), solvent polarity (polar aprotic solvents for nucleophilic steps), and catalysts (e.g., triethylamine for deprotonation) .
Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and confirm molecular mass (M+H⁺ expected at ~415.37) .
- NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for fluorophenyl groups) and the pyridinone carbonyl (δ ~165 ppm in ¹³C NMR) .
- Elemental analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 60.58%, H: 3.87%, N: 10.09%) .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., nitro vs. acetyl substituents) on the phenyl ring influence bioactivity?
Methodological Answer:
- Comparative SAR Studies : Replace the 3-nitro group with acetyl or methyl groups and evaluate inhibition of targets like proteasomes or kinases.
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to compare binding affinities of analogs .
Q. Q4. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Standardized Assays : Re-test the compound under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Compare datasets from studies using similar cell lines (e.g., HEK293 vs. HeLa) and normalize results to positive controls (e.g., staurosporine for kinase inhibition) .
- Proteomic Profiling : Use mass spectrometry to identify off-target interactions that may explain discrepancies .
Q. Q5. What strategies are effective for improving the pharmacokinetic profile of this compound?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve solubility and prolong half-life .
- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites (e.g., nitro-reductase-sensitive positions) and guide structural tweaks .
Contradiction Management
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
